Cas no 61343-80-4 (Benzene, 1-ethyl-4-(4-methylphenoxy)-)
61343-80-4 structure
Product Name:Benzene, 1-ethyl-4-(4-methylphenoxy)-
CAS No:61343-80-4
MF:C15H16O
MW:212.286944389343
CID:483137
PubChem ID:19001756
Update Time:2025-04-19
Benzene, 1-ethyl-4-(4-methylphenoxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-ethyl-4-(4-methylphenoxy)-
- 1-ethyl-4-(4-methylphenoxy)benzene
- SCHEMBL9121625
- 61343-80-4
- DTXSID00597263
- 1-ethyl-4-(p-tolyloxy)benzene
-
- Inchi: 1S/C15H16O/c1-3-13-6-10-15(11-7-13)16-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3
- InChI Key: MYPAIIPAEVVWKR-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C)=CC=1)C1C=CC(=CC=1)CC
Computed Properties
- Exact Mass: 212.12018
- Monoisotopic Mass: 212.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
Benzene, 1-ethyl-4-(4-methylphenoxy)- Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
61343-80-4 (Benzene, 1-ethyl-4-(4-methylphenoxy)-) Related Products
- 52446-51-2(2-(4-phenoxyphenyl)ethan-1-ol)
- 726-18-1(4,4'-Dimethoxydiphenylmethane)
- 1515-95-3(4-Methoxy-1-ethylbenzene)
- 5331-28-2(1-(tert-Butyl)-4-phenoxybenzene)
- 834-14-0(4-Methoxydiphenylmethane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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